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Introduction

Buergerinin B is a natural product isolated from Scrophularia buergeriana. While a direct total
synthesis of Buergerinin B has not been extensively reported in the scientific literature, this
document provides a detailed account of the total synthesis of the closely related and
structurally similar compounds, Buergerinin F and G. The synthesis of these analogues offers
valuable insights into the chemical strategies that could be applicable for the synthesis of
Buergerinin B and other related natural products.

This application note presents the complete synthetic route for Buergerinin F and G, starting
from the readily available nucleoside, thymidine. The synthesis involves a 15-step linear
sequence to afford Buergerinin F, which is then converted to Buergerinin G in a final oxidation
step.[1] This protocol provides detailed experimental procedures for each key transformation,
along with a comprehensive summary of the reaction yields.

Synthetic Pathway Overview

The total synthesis of Buergerinin F and G, as developed by Han and Lowary, is a linear
sequence that showcases a variety of key organic transformations. The pathway commences
with the conversion of thymidine to a key glycal intermediate. This is followed by a series of
stereocontrolled reactions including hydrogenation, oxidation, Grignard addition, hydroboration,
and acetal protection to construct the core structure. Subsequent functional group
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manipulations, including tosylation and a Wacker oxidation, lead to the penultimate ketone,
which upon deprotection yields Buergerinin F. A final regioselective oxidation furnishes
Buergerinin G.

%M PCC [ e |-Vt [ BHITHE then H202

I

Click to download full resolution via product page
Caption: Total Synthesis of Buergerinin F and G.

Quantitative Data Summary

The following table summarizes the yields for each step in the total synthesis of Buergerinin F
and G.
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Starting _
Step . Product Reagents Yield (%)
Material
o (Not specified in
1-2 Thymidine Glycal (3) ] 65 (over 2 steps)
detail)
3 Glycal (3) Alcohol (4) Hz, 10% Pd/C 87
4 Alcohol (4) Ketone (5) PCC, Celite 20
Tertiary Alcohol Vinylmagnesium
5 Ketone (5) ) 94
(6) bromide
Tertiary Alcohol ) BHs-THF, then
6 Diol (7) 96
(6) H202, NaOH
) Ethylidene Acetal  Ethyl vinyl ether,
7 Diol (7) 79
(8) p-TsOH
Ethylidene Acetal
8 Furan (10) p-TsOH 95
C)
9 Furan (10) Tosylate (11) TsCl, pyridine 98
10 Tosylate (11) Alcohol (12) LiAIH4 80
Vinylmagnesium
11 Alcohol (12) Allylfuran (13) ) 98
bromide
12 Allylfuran (13) Ketone (14) PdClz, CuCl, Oz 64
13 Ketone (14) Alcohol (16) NaBHa4 95
14 Alcohol (16) Ketone (14) PCC, Celite 91
15 Ketone (14) Buergerinin F (1)  80% ag. AcOH 100
o o RuCls-Hz20,
16 Buergerinin F (1)  Buergerinin G (2) 77
NalOa
Overall Thymidine Buergerinin F (1) ~9

Experimental Protocols
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Step 1-2: Synthesis of Glycal (3) from Thymidine The known glycal 3 was prepared in two
steps from thymidine with an overall yield of 65% following previously established literature
procedures.

Step 3: Synthesis of Alcohol (4) A solution of glycal 3 (1.50 g, 4.28 mmol) in methanol (20 mL)
was treated with 10% palladium on carbon (150 mg). The reaction mixture was stirred
overnight under a hydrogen atmosphere and then filtered through Celite, rinsing with methanol.
The crude product was purified by chromatography (2:1 hexane/EtOAc) to give 4 as a colorless
syrup (1.37 g, 87%).

Step 4: Synthesis of Ketone (5) To a stirred solution of alcohol 4 (1.30 g, 3.69 mmol) in CH2Cl2
(20 mL) was added Celite (2.6 g) and pyridinium chlorochromate (PCC, 1.59 g, 7.38 mmol).
The reaction mixture was stirred for 2 h at room temperature, after which the solvent was
evaporated. The residue was purified by chromatography (3:1 hexane/EtOAc) to afford ketone
5 as a white solid (1.16 g, 90%).

Step 5: Synthesis of Tertiary Alcohol (6) A solution of ketone 5 (1.10 g, 3.14 mmol) in anhydrous
THF (20 mL) was cooled to -78 °C. Vinylmagnesium bromide (1.0 M in THF, 6.3 mL, 6.3 mmol)
was added dropwise. The reaction was stirred for 30 min at -78 °C and then quenched with
saturated aqueous NH4Cl. The product was extracted with EtOAc, and the combined organic
layers were dried and concentrated. Chromatography (5:1 hexane/EtOAc) gave 6 as a white
solid (1.12 g, 94%).

Step 6: Synthesis of Diol (7) To a solution of tertiary alcohol 6 (1.0 g, 2.63 mmol) in anhydrous
THF (15 mL) at 0 °C was added borane-tetrahydrofuran complex (1.0 M in THF, 5.3 mL, 5.3
mmol). The mixture was stirred for 12 h at room temperature. The reaction was cooled to 0 °C,
and 3 M aqueous NaOH (2.6 mL) and 30% H20:2 (2.6 mL) were added. After stirring for 30 min
at room temperature, the product was extracted with EtOAc. The combined organic layers were
dried and concentrated, and the residue was purified by chromatography (1:1 hexane/EtOAc)
to give diol 7 as a colorless syrup (1.0 g, 96%).

Step 7: Synthesis of Ethylidene Acetal (8) A solution of diol 7 (950 mg, 2.39 mmol) and p-
toluenesulfonic acid monohydrate (45 mg, 0.24 mmol) in ethyl vinyl ether (10 mL) was stirred
for 1 h at room temperature. The reaction was quenched with saturated aqueous NaHCOs and
the product was extracted with EtOAc. The organic layer was dried and concentrated.
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Chromatography (5:1 hexane/EtOAc) afforded 8 as a colorless syrup (800 mg, 79%) as a 12:1
inseparable mixture of diastereomers.

Step 8: Synthesis of Furan (10) A solution of acetal 8 (750 mg, 1.77 mmol) and a catalytic
amount of p-TsOH in methanol was stirred, leading to the formation of furan 10 (675 mg, 95%).

Step 9: Synthesis of Tosylate (11) To a solution of furan 10 (650 mg, 1.61 mmol) in pyridine (10
mL) at 0 °C was added p-toluenesulfonyl chloride (460 mg, 2.42 mmol). The reaction was
stirred for 12 h at room temperature, then quenched with water. The product was extracted with
EtOAc, washed with 1 M HCI and brine, dried, and concentrated to give tosylate 11 (880 mg,
98%).

Step 10: Synthesis of Alcohol (12) To a solution of tosylate 11 (850 mg, 1.52 mmol) in
anhydrous THF (15 mL) at 0 °C was added LiAlH4 (115 mg, 3.04 mmol). The mixture was
stirred for 30 min at room temperature and then quenched by the sequential addition of water,
15% aqueous NaOH, and water. The resulting solid was filtered off, and the filtrate was
concentrated. Chromatography (3:1 hexane/EtOAc) gave alcohol 12 (470 mg, 80%).

Step 11: Synthesis of Allylfuran (13) A solution of alcohol 12 (450 mg, 1.16 mmol) in anhydrous
THF (10 mL) was treated with vinylmagnesium bromide (1.0 M in THF, 2.3 mL, 2.3 mmol) at
-78 °C. The reaction was warmed to room temperature and stirred for 1 h before being
qguenched with saturated aqueous NH4Cl. The product was extracted with EtOAc, and the
organic layer was dried and concentrated to give allylfuran 13 (470 mg, 98%).

Step 12: Synthesis of Ketone (14) A mixture of PdCl2 (19 mg, 0.11 mmol) and CuClI (108 mg,
1.09 mmol) in 10:1 DMF/H20 (5.5 mL) was stirred under an oxygen atmosphere for 1 h. A
solution of allylfuran 13 (450 mg, 1.09 mmol) in DMF (5 mL) was added, and the mixture was
stirred for 20 h at room temperature under an oxygen atmosphere. The reaction was quenched
with water and extracted with ether. The organic layer was washed with brine, dried, and
concentrated. Chromatography (5:1 hexane/EtOAc) gave ketone 14 (300 mg, 64%) as an 8:1
mixture with an aldehyde byproduct.

Step 13: Synthesis of Alcohol (16) To a solution of ketone 14 (280 mg, 0.65 mmol) in methanol
(5 mL) at 0 °C was added NaBHa4 (50 mg, 1.3 mmol). After stirring for 30 min, the reaction was
guenched with acetone and the solvent was evaporated. The residue was purified by
chromatography (3:1 hexane/EtOAC) to give alcohol 16 (265 mg, 95%).
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Step 14: Re-oxidation to Ketone (14) To a solution of alcohol 16 (250 mg, 0.58 mmol) in CH2Cl2
(5 mL) was added Celite (500 mg) and PCC (250 mg, 1.16 mmol). The mixture was stirred for 2
h at room temperature, and the solvent was evaporated. Chromatography (5:1 hexane/EtOAc)
afforded pure ketone 14 (225 mg, 91%).

Step 15: Synthesis of Buergerinin F (1) A solution of ketone 14 (210 mg, 0.49 mmol) in 80%
aqueous acetic acid (5 mL) was refluxed for 1 h. The solvent was removed under reduced
pressure to give Buergerinin F (1) in quantitative yield (83 mg).

Step 16: Synthesis of Buergerinin G (2) To a stirred solution of Buergerinin F (1) (20 mg, 0.12
mmol) in 1:1:1 CCla/acetonitrile/H20 (1.5 mL) were added sodium bicarbonate (65 mg, 0.78
mmol) and sodium periodate (140 mg, 0.65 mmol). After 15 min, ruthenium(lll) chloride hydrate
(10 mg, 0.05 mmol) was added. After 22 h of stirring, brine was added, and the product was
extracted with CH2Cl2. The organic layer was dried and concentrated, and the product was
purified by chromatography (1:4 hexane/EtOAc) to give Buergerinin G (2) as a white solid (17
mg, 77%).[1]

Conclusion

The detailed synthetic route and protocols provided herein for Buergerinin F and G offer a
valuable resource for chemists engaged in natural product synthesis and drug discovery. The
successful 16-step synthesis, with a respectable overall yield, demonstrates a practical
approach to this class of molecules. The methodologies employed are robust and can likely be
adapted for the synthesis of other Buergerinin analogues, including the elusive Buergerinin B,
thereby facilitating further investigation into their biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Total Synthesis of Buergerinin F and G: An Application
Note and Detailed Protocol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b591352#total-synthesis-of-buergerinin-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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